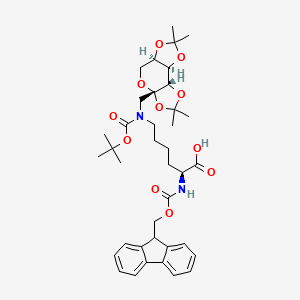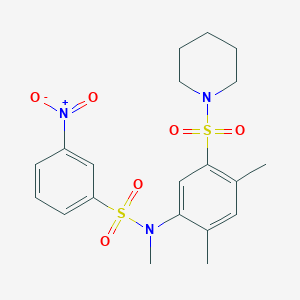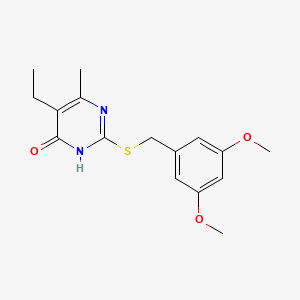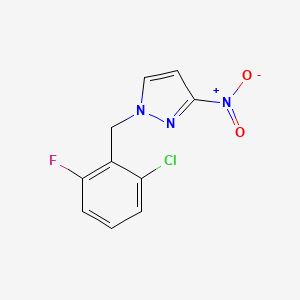
Fmoc-l-lys(boc)(2,3:4,5-di-o-isopropylidene-1-deoxyfructopyranosyl)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Fmoc-l-lys(boc)(2,3:4,5-di-o-isopropylidene-1-deoxyfructopyranosyl)-oh" is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis (SPPS) to protect the amino terminus of an amino acid while allowing the carboxyl group to react and form peptide bonds. The Boc (t-butyloxycarbonyl) group is another protecting group used to protect the side chain amino group of lysine. The di-O-isopropylidene-1-deoxyfructopyranosyl moiety suggests a carbohydrate derivative is attached to the lysine, which could be used for the synthesis of glycopeptides or other bioconjugates.
Synthesis Analysis
The synthesis of lysine derivatives with Fmoc and Boc protecting groups is a multi-step process that involves the protection of functional groups, activation, and coupling reactions. For example, the synthesis of Fmoc-N-epsilon-(Hynic-Boc)-Lys involves the incorporation of a technetium-binding hydrazinonicotinamide ligand into peptides during SPPS . Another example is the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH, which involves diastereoselective alkylation and subsequent steps to introduce the Fmoc and Boc protecting groups . These methods are crucial for the preparation of lysine derivatives that can be used in the synthesis of peptides with specific modifications.
Molecular Structure Analysis
The molecular structure of lysine derivatives with Fmoc and Boc groups is characterized by the presence of the Fmoc group on the N-terminus and the Boc group on the side chain amino group. These protecting groups are strategically placed to allow for selective deprotection and coupling reactions during peptide synthesis. The presence of a carbohydrate derivative, such as the di-O-isopropylidene-1-deoxyfructopyranosyl moiety, adds complexity to the molecule and can influence its reactivity and solubility.
Chemical Reactions Analysis
The chemical reactions involving lysine derivatives with Fmoc and Boc groups are primarily focused on peptide bond formation and the selective removal of protecting groups. For instance, the Fmoc group can be removed under basic conditions, while the Boc group can be removed under acidic conditions . These derivatives can also participate in reactions specific to the functional groups they carry, such as the formation of organogels through self-assembly of Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) .
Physical and Chemical Properties Analysis
The physical and chemical properties of lysine derivatives with Fmoc and Boc groups are influenced by the protecting groups and any additional modifications. These compounds are typically solid at room temperature and have varying solubility in organic solvents, depending on the nature of the side chains and protecting groups. The introduction of carbohydrate moieties can alter the hydrophilicity and reactivity of the molecule. The Fmoc group, in particular, can participate in π-π stacking interactions and the formation of J-type aggregates, as observed in the fluorescence spectrum of compound 2 in certain solvents . The stability and reactivity of these derivatives are critical for their application in peptide synthesis and the development of peptide-based therapeutics and diagnostics.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N2O11/c1-35(2,3)50-34(44)40(22-38-31(49-37(6,7)51-38)30-29(21-46-38)47-36(4,5)48-30)19-13-12-18-28(32(41)42)39-33(43)45-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h8-11,14-17,27-31H,12-13,18-22H2,1-7H3,(H,39,43)(H,41,42)/t28-,29+,30+,31-,38-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIRKXGMKUBPEY-AQJBSPJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CN(CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)


![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)



![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)
